3-Methoxy-4-(2-methylpropoxy)benzamide
Description
3-Methoxy-4-(2-methylpropoxy)benzamide is a benzamide derivative characterized by a methoxy group at the 3-position and a branched 2-methylpropoxy (isobutoxy) group at the 4-position of the benzene ring, with an amide (-CONH₂) functional group. Benzamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., histone acetyltransferases) and microtubule-targeting agents .
Properties
IUPAC Name |
3-methoxy-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRRNGKLFCWIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-methylpropoxy)benzamide typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. This reaction forms 3-methoxy-4-(2-methylpropoxy)benzoic acid, which is then converted to the benzamide derivative through an amidation reaction using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The methoxy and methylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxy-4-(2-methylpropoxy)benzoic acid, while reduction of the benzamide group can produce 3-methoxy-4-(2-methylpropoxy)benzylamine.
Scientific Research Applications
3-Methoxy-4-(2-methylpropoxy)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylpropoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
PCAF HAT Inhibition
Benzamide derivatives with substituents at the 1- and 2-positions of the benzene ring exhibit varying inhibitory activity against PCAF histone acetyltransferase (HAT). For example:
- 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8): 67% inhibition at 100 μM .
- 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17): 79% inhibition, outperforming anacardic acid (68%) .
Key Observations :
Tubulin Binding Affinity
In microtubule-targeting benzamides:
Alkoxy Chain Variations
Alkoxy group modifications significantly alter solubility and activity:
Key Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
